2-Fluoro-1-(3-methyltriazol-4-yl)ethanamine;dihydrochloride
Description
2-Fluoro-1-(3-methyltriazol-4-yl)ethanamine;dihydrochloride is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications. This compound is characterized by the presence of a fluoro group and a triazole ring, which contribute to its unique chemical properties.
Properties
IUPAC Name |
2-fluoro-1-(3-methyltriazol-4-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FN4.2ClH/c1-10-5(3-8-9-10)4(7)2-6;;/h3-4H,2,7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNALLUIMVBMWMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)C(CF)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(3-methyltriazol-4-yl)ethanamine;dihydrochloride typically involves a multi-step process. One common method includes the reaction of 2-fluoroethanamine with 3-methyl-4H-1,2,4-triazole under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-(3-methyltriazol-4-yl)ethanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-Fluoro-1-(3-methyltriazol-4-yl)ethanamine;dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in manufacturing processes to improve product quality and efficiency.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-(3-methyltriazol-4-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets. The fluoro group and triazole ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-1-(4-fluorophenyl)ethylamine: Another fluoro-containing compound with different biological activity.
1-(2-Methyl-1,3-thiazol-4-yl)ethanamine: A structurally similar compound with a thiazole ring instead of a triazole ring.
Uniqueness
2-Fluoro-1-(3-methyltriazol-4-yl)ethanamine;dihydrochloride is unique due to the presence of both a fluoro group and a triazole ring, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Biological Activity
2-Fluoro-1-(3-methyltriazol-4-yl)ethanamine; dihydrochloride is a chemical compound that has garnered significant attention in scientific research due to its unique structural features and potential biological activities. Characterized by the presence of a fluoro group and a triazole ring, this compound exhibits properties that may be harnessed in various fields, including medicinal chemistry and biochemistry.
Chemical Structure and Properties
The chemical formula for 2-Fluoro-1-(3-methyltriazol-4-yl)ethanamine; dihydrochloride is with a molecular weight of approximately 189.07 g/mol. The compound's structure is pivotal in determining its biological activity, particularly its interaction with biological targets.
The mechanism of action of this compound involves its interaction with specific proteins or enzymes, which may include inhibition or modulation of enzymatic activity. The fluoro group enhances lipophilicity, potentially improving membrane permeability, while the triazole ring may facilitate binding to target sites due to its ability to form hydrogen bonds.
Antimicrobial Properties
Research indicates that 2-Fluoro-1-(3-methyltriazol-4-yl)ethanamine; dihydrochloride exhibits notable antimicrobial activity. Studies suggest that it can inhibit the growth of various bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Effective antifungal |
Antifungal Activity
The compound's antifungal properties are particularly significant, with studies demonstrating effectiveness against common fungal pathogens. The mechanism often involves disruption of fungal cell wall synthesis or function.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of 2-Fluoro-1-(3-methyltriazol-4-yl)ethanamine; dihydrochloride against clinical isolates of Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong potential for therapeutic use in treating infections caused by resistant strains.
Study 2: Structure-Activity Relationship (SAR)
In a structure-activity relationship study, modifications to the triazole ring were assessed to determine their impact on biological activity. The findings suggested that substituents on the triazole significantly influenced both antimicrobial potency and selectivity, highlighting the importance of chemical modifications in drug design.
Comparison with Similar Compounds
The biological activity of 2-Fluoro-1-(3-methyltriazol-4-yl)ethanamine; dihydrochloride can be compared with other compounds containing triazole rings:
| Compound | Biological Activity | Notes |
|---|---|---|
| 2-Fluoro-1-(4-fluorophenyl)ethylamine | Moderate antibacterial | Different substituent effects |
| 1-(2-Methyl-1,3-thiazol-4-yl)ethanamine | Lower antifungal activity | Structural differences |
Future Research Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas include:
- In vivo studies to assess pharmacokinetics and toxicity.
- Mechanistic studies to elucidate specific molecular targets.
- Development of derivatives to enhance efficacy and reduce side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
